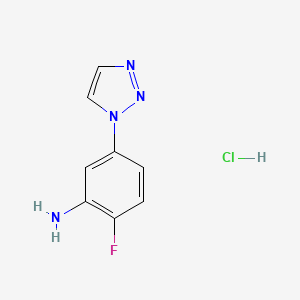
1-Benzyl-1-ethyl-2-hydroxyguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-ethyl-2-hydroxyguanidine is an organic compound with the molecular formula C₁₀H₁₅N₃O It is a derivative of guanidine, characterized by the presence of a benzyl group, an ethyl group, and a hydroxyl group attached to the guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-ethyl-2-hydroxyguanidine typically involves the reaction of benzylamine with ethyl isocyanate, followed by hydrolysis. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-ethyl-2-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce ethylamines.
Scientific Research Applications
1-Benzyl-1-ethyl-2-hydroxyguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which 1-Benzyl-1-ethyl-2-hydroxyguanidine exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the guanidine core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-Benzyl-2-hydroxyguanidine
- 1-Ethyl-2-hydroxyguanidine
- 1-Benzyl-1-methyl-2-hydroxyguanidine
Comparison: 1-Benzyl-1-ethyl-2-hydroxyguanidine is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-benzyl-1-ethyl-2-hydroxyguanidine |
InChI |
InChI=1S/C10H15N3O/c1-2-13(10(11)12-14)8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,11,12) |
InChI Key |
VRFGFWTYDXAGPQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)/C(=N/O)/N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13259249.png)

![Propyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13259260.png)

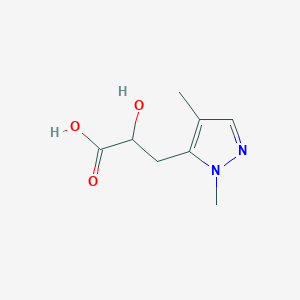
![2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B13259279.png)
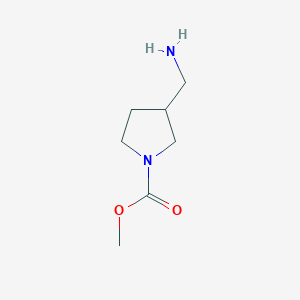
amine](/img/structure/B13259293.png)
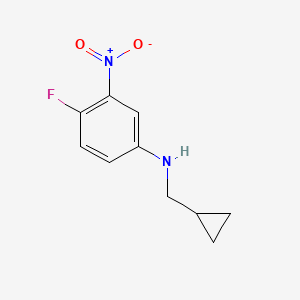
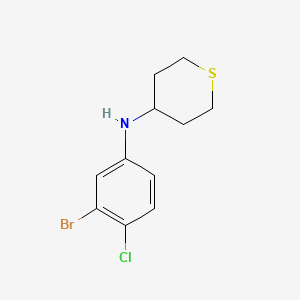

![2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13259305.png)
